molecular formula C25H25N3O7 B2495556 (E)-1-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-3-(benzo[d][1,3]dioxol-5-yl)prop-2-en-1-one oxalate CAS No. 1351664-73-7

(E)-1-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-3-(benzo[d][1,3]dioxol-5-yl)prop-2-en-1-one oxalate

Cat. No. B2495556
CAS RN: 1351664-73-7
M. Wt: 479.489
InChI Key: JOKLRDXNPYKHRW-WVLIHFOGSA-N
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Description

Synthesis Analysis

The synthesis of related benzimidazole derivatives often involves reactions between different precursors such as benzimidazol-2-yl compounds and various ethyl derivatives, in the presence of catalysts like piperidine. For instance, a novel series of benzo[4,5]imidazo[1,2-a]pyridine derivatives was synthesized through the reaction of 2-(1H-benzo[d]imidazol-2-yl)acetonitrile and different ethyl 2,4-dioxo-4-arylbutanoate derivatives, demonstrating the versatility and efficiency of similar synthetic pathways (Goli-Garmroodi et al., 2015).

Molecular Structure Analysis

Studies on related compounds, such as N-(1,3-Benzothiazol-2-yl)-N-[1-(piperidin-4-ylmethyl)-4,5-dihydro-1H-imidazol-2-yl]amine, reveal intricate molecular structures with planar benzothiazol and imidazol rings, highlighting the structural complexity and potential for diverse interactions within molecules like the one (Yıldırım et al., 2006).

Chemical Reactions and Properties

The incorporation of benzodioxol and imidazolyl groups into compounds has been shown to confer selective inhibition properties in biochemical assays, demonstrating the functional versatility of compounds with such structural features (Wei et al., 2007).

Physical Properties Analysis

Compounds similar to the subject molecule, featuring benzodioxol and imidazolyl groups, often display unique physical properties, including crystallinity and specific conformational behaviors, which are crucial for understanding their interaction with biological systems and potential applications in material science (Fan et al., 2014).

Chemical Properties Analysis

The chemical properties of compounds containing benzodioxol and imidazolyl elements, such as reactivity, stability, and solubility, are significantly influenced by their structural characteristics. These properties are essential for their potential application in medicinal chemistry, as demonstrated by their ability to modulate biochemical pathways and exhibit antimicrobial activity (Ramachandran et al., 2011).

Scientific Research Applications

Corrosion Inhibition

Benzimidazole derivatives, including those structurally related to (E)-1-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-3-(benzo[d][1,3]dioxol-5-yl)prop-2-en-1-one oxalate, have been studied for their corrosion inhibition properties. A study focusing on N80 steel in hydrochloric acid solution demonstrated that such derivatives act as effective corrosion inhibitors. The effectiveness increases with concentration and is supported by various analytical techniques including electrochemical methods and surface analysis through scanning electron microscopy and atomic force microscopy. Quantum chemical calculations were also employed to correlate experimental findings, providing a comprehensive understanding of the inhibitory mechanism (Yadav et al., 2016).

Novel Synthesis Approaches

The compound's structural framework has been explored in the context of synthesizing novel benzo[4,5]imidazo[1,2-a]pyridine derivatives. This involves the reaction of related benzimidazole compounds with various reactants, demonstrating an efficient method for generating derivatives within minutes and achieving good to excellent yields. This process highlights the compound's utility in facilitating the synthesis of novel heterocyclic compounds, potentially useful in various pharmaceutical and material science applications (Goli-Garmroodi et al., 2015).

Antiviral and Antimicrobial Applications

Further research has been dedicated to exploring the antimicrobial and antiviral potential of benzimidazole derivatives. Studies have shown that these compounds can serve as potent agents against various microbial strains, suggesting a promising avenue for developing new therapeutic agents. The synthesis of these derivatives incorporates strategies that aim to enhance their biological activity, providing a foundation for future drug development efforts focused on combating infectious diseases (Ramachandran et al., 2011).

Metal-Organic Frameworks (MOFs)

Research into metal-organic frameworks (MOFs) utilizing benzimidazole derivatives as ligands has demonstrated the potential for creating porous materials with specific properties. These MOFs exhibit diverse structural architectures and functionalities, ranging from gas storage to catalysis. The systematic investigation of these frameworks, including their synthesis, structural characterization, and potential applications, underscores the versatility of benzimidazole derivatives in materials science (Miao et al., 2015).

Drug Metabolite Exposure Prediction

The benzimidazole core structure has also been pivotal in pharmacokinetic studies, particularly in predicting drug metabolite exposure in humans. By employing physiologically based pharmacokinetic modeling and in vitro data, researchers have been able to estimate the systemic clearance of compounds. This approach facilitates the assessment of potential drug candidates by predicting their metabolite profiles and understanding their pharmacological implications (Obach et al., 2018).

properties

IUPAC Name

(E)-1-[4-(benzimidazol-1-ylmethyl)piperidin-1-yl]-3-(1,3-benzodioxol-5-yl)prop-2-en-1-one;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O3.C2H2O4/c27-23(8-6-17-5-7-21-22(13-17)29-16-28-21)25-11-9-18(10-12-25)14-26-15-24-19-3-1-2-4-20(19)26;3-1(4)2(5)6/h1-8,13,15,18H,9-12,14,16H2;(H,3,4)(H,5,6)/b8-6+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOKLRDXNPYKHRW-WVLIHFOGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C=NC3=CC=CC=C32)C(=O)C=CC4=CC5=C(C=C4)OCO5.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1CN2C=NC3=CC=CC=C32)C(=O)/C=C/C4=CC5=C(C=C4)OCO5.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-1-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-3-(benzo[d][1,3]dioxol-5-yl)prop-2-en-1-one oxalate

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